molecular formula C19H25BrN2O2 B6967811 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide

2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide

Cat. No.: B6967811
M. Wt: 393.3 g/mol
InChI Key: FSXBUUILUIBRAG-UHFFFAOYSA-N
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Description

2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide is a complex organic compound that features a bromophenyl group, a cyclohexanecarbonyl moiety, and a pyrrolidinylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide typically involves multiple steps:

  • Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

  • Cyclohexanecarbonylation: : The bromophenyl intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the cyclohexanecarbonyl derivative.

  • Pyrrolidine Introduction: : The cyclohexanecarbonyl derivative is reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.

  • Acetamide Formation: : Finally, the compound is treated with acetic anhydride or acetyl chloride to form the acetamide group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.

    Substitution: Substituted phenyl derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound may serve as a ligand in the study of receptor-ligand interactions. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological activities. Its structural components suggest it might interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidinyl and acetamide groups might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    2-[1-[1-(4-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide: Similar structure but with bromine at the para position.

    2-[1-[1-(3-Chlorophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide: Chlorine instead of bromine.

    2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]piperidin-3-yl]acetamide: Piperidine ring instead of pyrrolidine.

Uniqueness

The unique combination of the bromophenyl group, cyclohexanecarbonyl moiety, and pyrrolidinylacetamide structure distinguishes 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide from its analogs. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-[1-(3-bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O2/c20-16-6-4-5-15(12-16)19(8-2-1-3-9-19)18(24)22-10-7-14(13-22)11-17(21)23/h4-6,12,14H,1-3,7-11,13H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXBUUILUIBRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)N3CCC(C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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